![molecular formula C25H23N3O4 B6432852 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol CAS No. 903201-77-4](/img/structure/B6432852.png)
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol
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Overview
Description
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol (MPPPMP) is an organic compound belonging to the class of pyrimidine derivatives. It is a white crystalline solid that is soluble in water and ethanol. MPPPMP is an important intermediate in the synthesis of various drugs and pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
Mechanism of Action
Target of Action
The primary target of this compound is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle, which segregates chromosomes between daughter cells .
Mode of Action
The compound interacts with AURKA by binding to it, thereby inhibiting its activity . This interaction results in a reduction in the phosphorylation of AURKA at Thr283, a critical site for its activation .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation of cells in the G2/M phase . This is the phase where the cell prepares for mitosis or meiosis. The compound’s action on AURKA also triggers the cleavage of caspase-3 and caspase-7, enzymes involved in apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit aurka in hct116 human colon cancer cells suggests that it can be absorbed and distributed to the site of action .
Result of Action
The compound’s action results in a reduction in clonogenicity, which is the ability of cells to form colonies . It also induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This means that the compound can potentially reduce the proliferation of cancer cells and induce their death.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol in laboratory experiments include its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol is that its mechanism of action is not yet fully understood, which can make it difficult to accurately predict its effects in different contexts.
Future Directions
For research on 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol include further exploration of its mechanism of action, as well as its potential therapeutic applications. Other areas of research include the development of more efficient synthesis methods and the evaluation of its safety and toxicity profile. Additionally, further studies could be conducted to explore its potential synergistic effects with other compounds. Finally, further research could be conducted to explore the potential of 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol as a diagnostic tool.
Synthesis Methods
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol can be synthesized from the reaction of 2-amino-5-chloropyrimidine and 4-methoxybenzaldehyde in the presence of a base. This reaction is carried out in an aqueous solution at room temperature. The reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic substitution reaction. The resulting product is then purified by recrystallization.
Scientific Research Applications
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of novel pyrimidine derivatives and as a building block for the synthesis of other organic compounds. It has also been used as a starting material in the synthesis of bioactive compounds, such as anti-inflammatory agents, antifungal agents, and antiviral agents.
properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-30-17-9-7-16(8-10-17)15-32-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-5-3-4-6-23(19)31-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFRBUPHFGPAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-methoxybenzyl)oxy)phenol |
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